2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester is an organic compound with the molecular formula C16H16O5 It is characterized by the presence of hydroxyl groups and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method involves dissolving the benzoic acid in an excess of methanol and adding concentrated sulfuric acid as a catalyst. The mixture is then heated under reflux for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural features suggest potential antioxidant and anti-inflammatory properties, making it a subject of interest in drug development.
Industry: It can be used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ester group can also undergo hydrolysis to release the corresponding acid, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid methyl ester: Similar in structure but lacks the additional hydroxyl and phenyl-ethyl groups.
2,4-Dihydroxybenzoic acid methyl ester: Similar but lacks the phenyl-ethyl group.
2,4-Dihydroxy-3,6-dimethylbenzoic acid methyl ester: Similar but has additional methyl groups instead of the phenyl-ethyl group.
Uniqueness
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester is unique due to the presence of both hydroxyl and phenyl-ethyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16(20)15-11(8-13(18)9-14(15)19)5-2-10-3-6-12(17)7-4-10/h3-4,6-9,17-19H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIKLQBEQDHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.